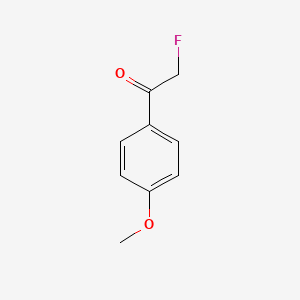

2-Fluoro-1-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-fluoro-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOAUHVMWOIYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372009 | |

| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73744-44-2 | |

| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Fluorination Strategies for 2 Fluoro 1 4 Methoxyphenyl Ethanone

Established Synthetic Routes for 2-Fluoro-1-(4-methoxyphenyl)ethanone

Traditional methods for synthesizing α-fluoroaryl ketones often rely on multi-step sequences, including classic named reactions adapted for fluorine chemistry.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group. sigmaaldrich.com In principle, this compound can be synthesized by the reaction of anisole (B1667542) with a suitable fluoroacylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comtamu.edu

The reaction mechanism involves the formation of a highly electrophilic fluoroacylium ion from the interaction between the fluoroacylating agent (e.g., fluoroacetyl chloride) and the Lewis acid. umich.edu This electrophile then attacks the electron-rich anisole ring. The methoxy (B1213986) group (-OCH₃) on anisole is an ortho-, para-directing activator, meaning the acylation predominantly occurs at the position para to the methoxy group due to steric hindrance at the ortho positions. youtube.com This regioselectivity leads to the desired 1-(4-methoxyphenyl)ethanone backbone.

A typical procedure would involve the slow addition of fluoroacetyl chloride to a suspension of anhydrous aluminum chloride in an inert solvent, followed by the addition of anisole at low temperatures to control the exothermic reaction. umich.edu The reaction is then quenched by pouring the mixture into ice and acid to decompose the aluminum chloride complex and isolate the product. tamu.edu

Table 1: Overview of Friedel-Crafts Acylation Approach

| Feature | Description |

| Starting Material (Arene) | Anisole |

| Acylating Agent | Fluoroacetyl chloride or Fluoroacetic anhydride |

| Catalyst | Aluminum chloride (AlCl₃) or other Lewis acids |

| Key Intermediate | Fluoroacylium ion |

| Regioselectivity | Primarily para-substitution due to the -OCH₃ directing group |

| Advantages | Direct formation of the C-C bond and aryl ketone structure |

| Challenges | Moisture-sensitive reagents; stoichiometric amounts of catalyst required |

While less documented for this specific molecule, copper-catalyzed cross-coupling reactions represent a potential synthetic route. These methods are versatile for forming C-C bonds. A hypothetical approach could involve the coupling of a 4-methoxyphenyl (B3050149) derivative with a synthon providing the fluoroacetyl group. For instance, a copper catalyst could mediate the reaction between a 4-methoxyphenyl organometallic reagent (like an organozinc or organoboron compound) and fluoroacetyl chloride. Copper catalysis is known to be effective in various cross-coupling reactions, including those involving the formation of C(sp³)–C(sp²) bonds.

A common and reliable method for introducing fluorine is through a nucleophilic substitution reaction, specifically a halogen exchange (Halex) or Finkelstein-type reaction. This strategy involves preparing an α-halo precursor, typically an α-bromo or α-chloro ketone, and subsequently displacing the halogen with fluoride (B91410).

The synthesis begins with the α-bromination of the parent ketone, 1-(4-methoxyphenyl)ethanone (p-methoxyacetophenone). This precursor is readily available or can be synthesized via Friedel-Crafts acylation of anisole with acetyl chloride. scribd.com The bromination at the α-position can be achieved using reagents like cupric bromide (CuBr₂) in a solvent such as ethyl acetate, yielding 2-bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net

In the second step, the resulting α-bromo ketone undergoes nucleophilic substitution with a fluoride source. Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used, often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion. This reaction displaces the bromide to yield the final product, this compound.

Table 2: Halogen Exchange Reaction Sequence

| Step | Starting Material | Reagent(s) | Product |

| 1. α-Bromination | 1-(4-methoxyphenyl)ethanone | Cupric bromide (CuBr₂) | 2-Bromo-1-(4-methoxyphenyl)ethanone nih.gov |

| 2. Fluorination | 2-Bromo-1-(4-methoxyphenyl)ethanone | Potassium fluoride (KF), Phase-transfer catalyst | This compound |

Modern Fluorination Strategies for α-Fluoroaryl Ketones

Recent advances in organic chemistry have led to the development of more direct and efficient methods for synthesizing fluorinated compounds, including the direct α-fluorination of carbonyl compounds.

Direct electrophilic fluorination is a powerful modern technique that avoids the multi-step sequences of classical methods. This approach involves the reaction of a ketone enolate or its equivalent with an electrophilic fluorine source ("F⁺" donor). numberanalytics.com The substrate, 1-(4-methoxyphenyl)ethanone, is first treated with a base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate in a regioselective manner.

This nucleophilic enolate then attacks an electrophilic fluorinating agent. Among the most widely used and effective electrophilic fluorinating reagents is Selectfluor®, formally known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). nih.govwikipedia.org Selectfluor® is a stable, crystalline solid that is easier and safer to handle than gaseous fluorine. numberanalytics.comwikipedia.org The reaction is typically rapid and provides the α-fluorinated product in good yield under mild conditions. nih.gov The mechanism is believed to proceed via either an Sₙ2 attack of the enolate on the fluorine atom of Selectfluor® or via a single-electron transfer (SET) pathway. wikipedia.org

Table 3: Key Reagents in Electrophilic Fluorination

| Reagent Type | Example(s) | Role |

| Ketone Precursor | 1-(4-methoxyphenyl)ethanone | Source of the enolate nucleophile |

| Base | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Deprotonates the α-carbon to form the enolate |

| Electrophilic Fluorine Source | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) | Provides an electrophilic fluorine atom for the enolate to attack numberanalytics.com |

While electrophilic fluorination is common, strategies employing nucleophilic fluoride sources for the direct α-fluorination of ketones are also emerging. These methods often rely on the concept of "umpolung," or polarity inversion, where the normal nucleophilic character of the α-carbon is reversed to become electrophilic. nih.govacs.org

One such advanced strategy involves the use of hypervalent iodine reagents. The ketone, 1-(4-methoxyphenyl)ethanone, can be reacted with a hypervalent iodine(III) compound in the presence of a nucleophilic fluoride source, such as hydrogen fluoride-pyridine complex (HF-Pyridine). acs.org In this process, an intermediate, such as an iodine(III)-enolonium species, is formed. acs.org This intermediate renders the α-carbon electrophilic, allowing it to be attacked by the nucleophilic fluoride ion. acs.orgacs.org This approach is significant because it allows for the use of simple and inexpensive fluoride sources for a reaction that traditionally requires specialized and costly electrophilic reagents. acs.org This umpolung strategy represents a significant shift in the synthetic approach to α-fluorination of carbonyl compounds. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Fluorination of Aromatic Ketones

The direct fluorination of C-H bonds using transition metal catalysis represents an efficient and atom-economical strategy for synthesizing fluorinated organic molecules, including aromatic ketones like this compound. rsc.orgresearchgate.net This approach circumvents the need for pre-functionalized substrates, which is often required in traditional fluorination methods. researchgate.net Palladium (Pd) catalysis has been particularly prominent in advancing the direct ortho-C(sp²)-H fluorination of aromatic ketones. nih.govrsc.org

These reactions typically employ a directing group strategy, wherein a functional group on the substrate coordinates to the metal catalyst, positioning it in close proximity to the target C-H bond. For aromatic ketones, the carbonyl oxygen can serve as an inherent directing group, guiding the fluorination to the ortho position of the aromatic ring. The catalytic cycle is generally proposed to involve a Pd(II)/Pd(IV) pathway. nih.gov Initially, a Pd(II) species coordinates to the ketone, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV)-F species. The final step involves the reductive elimination of the C-F bond, regenerating the Pd(II) catalyst and releasing the fluorinated product. nih.gov

The development of these methods provides a direct route to ortho-fluorinated aromatic ketones, which are valuable intermediates in medicinal chemistry. rsc.org For instance, the palladium-catalyzed direct C-H fluorination has been successfully applied to a range of aromatic ketones, demonstrating good regioselectivity and functional group tolerance. rsc.org

Table 1: Examples of Palladium-Catalyzed C-H Fluorination of Aromatic Ketones

| Catalyst | Fluorinating Agent | Directing Group | Position of Fluorination | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | NFSI | O-methyl oxime | ortho | nih.gov |

| Pd₂(dba)₃ | NFSI | O-methyl oxime | ortho | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The introduction of a fluorine atom at the α-position to a carbonyl group creates a stereocenter, making the stereoselective synthesis of α-fluoroketones a significant area of research. Methodologies have been developed to control both the enantioselectivity and diastereoselectivity of these transformations.

Enantioselective Methodologies for α-Fluoroketones

Achieving high enantioselectivity in the synthesis of α-fluoroketones, such as derivatives of this compound, is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. acs.orgnih.gov Major strategies include organocatalysis and transition-metal catalysis.

Organocatalysis: Enamine catalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones. nih.govprinceton.edu In this approach, a chiral primary or secondary amine catalyst reacts with the ketone substrate to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source, like NFSI, to generate the α-fluoroketone with chirality dictated by the catalyst. nih.gov Cinchona alkaloids, functionalized with a primary amine, have proven to be highly effective catalysts for the asymmetric α-fluorination of various cyclic ketones, achieving high yields and excellent enantioselectivities (ee). nih.govprinceton.edunih.gov This method has overcome the long-standing challenge of applying enamine catalysis to ketones, which are generally less reactive than aldehydes. nih.govprinceton.edu

Transition-Metal Catalysis: Chiral transition metal complexes have also been successfully employed for the enantioselective fluorination of carbonyl compounds. Catalysts based on metals like palladium (Pd) and nickel (Ni) have been developed. nih.govacs.org For example, chiral palladium complexes have been used for the asymmetric fluorination of β-ketoesters with high enantioselectivity. nih.gov Similarly, nickel complexes with chiral ligands, such as those derived from DBFOX-Ph, can catalyze the fluorination of β-ketoesters and 3-substituted oxindoles, yielding products with extremely high levels of enantioselectivity (up to 99% ee). nih.gov These methods often involve the formation of a chiral metal enolate, which is then attacked by an electrophilic fluorinating agent.

A recently developed desymmetrization strategy provides access to enantioenriched α-aryl-α-fluoroketones. acs.orgacs.org This method uses a chiral phosphoric acid (CPA) to catalyze the desymmetrization of 2-substituted-2-fluoro-1,3-indanediones, yielding products with high enantioselectivities and yields. acs.orgacs.org This approach is particularly relevant for creating α-fluoro-α-aryl ketones with a quaternary stereocenter.

Table 2: Comparison of Enantioselective Fluorination Methodologies for Ketones

| Methodology | Catalyst Type | Typical Substrates | Fluorinating Agent | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Primary Amine (Cinchona Alkaloid) | Cyclic Ketones | NFSI | Up to 99% | nih.govprinceton.edu |

| Transition-Metal Catalysis | Chiral Ni-DBFOX-Ph Complex | β-Ketoesters, Oxindoles | NFSI | 93–99% | nih.gov |

| Transition-Metal Catalysis | Chiral Pd Complex | β-Ketoesters | NFSI | High | nih.gov |

Diastereoselective Control in Related Transformations

When a molecule already contains a stereocenter, the introduction of a new one, such as through fluorination or subsequent reactions, requires control over the diastereoselectivity. This is particularly relevant for synthesizing complex derivatives of this compound.

One common transformation is the reduction of the carbonyl group in an α-fluoroketone to produce an α-fluoro-β-hydroxy derivative, which contains two adjacent stereocenters. The stereochemical outcome (syn or anti) of this reduction can be controlled by the choice of reagents and catalysts. For instance, the stereoselective reduction of racemic α-fluoro-β-keto esters using ketoreductase (KRED) enzymes can produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu Different enzymes can selectively produce either the syn or anti diastereomer. alaska.edu Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of α,α-difluoro-β-keto esters and amides yields the corresponding β-hydroxy products with excellent diastereoselectivity. acs.org

Diastereoselectivity can also be controlled during the fluorination step itself if the substrate already possesses a chiral center. The choice of catalyst can influence which diastereomer is formed preferentially. nih.govacs.org For example, in the organocatalytic fluorination of cyclic ketones with a pre-existing stereocenter, such as (R)-3-methylcyclohexanone, the diastereoselectivity of the product can be completely controlled by selecting the appropriate pseudo-enantiomeric catalyst. nih.govacs.org

Enzymatic strategies have also been developed for the diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. nih.gov These methods utilize enzymes like acetylacetoin synthase and acetylacetoin reductase to control the formation of multiple stereocenters with high precision. nih.gov While not directly involving fluorination, these principles of enzymatic stereocontrol are applicable to the synthesis of complex fluorinated molecules.

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 1 4 Methoxyphenyl Ethanone

Fundamental Reaction Pathways

The primary reaction pathways for 2-Fluoro-1-(4-methoxyphenyl)ethanone include nucleophilic additions to the carbonyl center, substitution reactions at the α-carbon, and oxidation-reduction reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl group in this compound is a prime target for nucleophiles. The partial positive charge on the carbonyl carbon makes it electrophilic, readily undergoing addition reactions. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.comlibretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.orgyoutube.com

Common nucleophilic addition reactions for α-fluoro ketones include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). libretexts.orgdalalinstitute.comyoutube.com The hydride attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding alcohol, 1-(2-fluoro-4-methoxyphenyl)ethanol. libretexts.orgdalalinstitute.comlibretexts.org The general mechanism is as follows:

Nucleophilic attack by the hydride on the electrophilic carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide by a proton source (e.g., water or alcohol) to give the final alcohol product. libretexts.org

Grignard Reactions: Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles. The reaction of this compound with a Grignard reagent would introduce a new alkyl or aryl group, leading to the formation of a tertiary alcohol after acidic workup. youtube.com However, the preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond. nih.gov

The table below summarizes the expected products from key nucleophilic addition reactions.

| Nucleophile/Reagent | Reaction Type | Expected Product |

| Sodium borohydride (NaBH₄) | Hydride Reduction | 1-(2-Fluoro-4-methoxyphenyl)ethanol |

| Grignard Reagent (e.g., CH₃MgBr) | Organometallic Addition | 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol |

| Hydrogen Cyanide (HCN) | Cyanohydrin Formation | 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanenitrile |

Substitution Reactions Involving the α-Fluoro Group

The α-carbon in this compound is activated for nucleophilic substitution due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the fluorine atom a potential leaving group. These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pressbooks.pubreddit.com

Sₙ2 Mechanism: A strong nucleophile can attack the α-carbon in a concerted step, displacing the fluoride (B91410) ion. youtube.comyoutube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pubyoutube.com Steric hindrance around the α-carbon can affect the rate of Sₙ2 reactions. masterorganicchemistry.com

Sₙ1 Mechanism: Under conditions that favor carbocation formation (e.g., polar protic solvents and weaker nucleophiles), the reaction may proceed through an Sₙ1 pathway. pressbooks.pubyoutube.commasterorganicchemistry.com The leaving group departs first, forming a secondary carbocation stabilized by the adjacent carbonyl group and the phenyl ring. The nucleophile then attacks the carbocation. masterorganicchemistry.com

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement. wikipedia.orgddugu.ac.in The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (like an alkoxide or hydroxide), leading to a ring-contracted or rearranged carboxylic acid derivative. wikipedia.orgyoutube.comyoutube.com For this compound, treatment with a base like sodium methoxide (B1231860) could potentially yield methyl (4-methoxyphenyl)acetate.

Oxidation and Reduction Reactions

Beyond the reduction of the carbonyl group, this compound can undergo other redox transformations.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The mechanism involves the migration of a group from the ketone to the oxygen of the peroxyacid. wikipedia.orgyoutube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, two possible products could be formed: 4-methoxyphenyl (B3050149) 2-fluoroacetate or fluoromethyl 4-methoxybenzoate. The migration of the 4-methoxyphenyl group is generally favored over the fluoromethyl group, which would lead to 4-methoxyphenyl 2-fluoroacetate as the major product.

The table below outlines the potential products of these transformations.

| Reaction Type | Reagent | Potential Major Product |

| Baeyer-Villiger Oxidation | m-CPBA | 4-methoxyphenyl 2-fluoroacetate |

| Favorskii Rearrangement | Sodium methoxide | Methyl (4-methoxyphenyl)acetate |

Mechanistic Investigations of α-Fluorinated Ketone Reactivity

The presence of the α-fluorine atom significantly influences the electronic properties and reactivity of the carbonyl group in this compound.

Influence of the α-Fluorine Atom on Carbonyl Electrophilicity

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect. This effect polarizes the Cα-C(O) bond, which in turn increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack compared to its non-fluorinated analog, 1-(4-methoxyphenyl)ethanone.

Comparative Reactivity Studies with Non-Fluorinated and Other Halogenated Analogs

Studies on related α-haloacetophenones have provided valuable insights into the comparative reactivity. Generally, α-halo ketones are more reactive towards nucleophiles than their non-halogenated counterparts due to the inductive effect of the halogen.

When comparing the different halogens, the trend is not always straightforward. While fluorine is the most electronegative, leading to the strongest inductive effect, this does not always translate to the highest reactivity. For instance, in some nucleophilic addition reactions, α-chloro and α-bromo ketones have been found to be more reactive than α-fluoro ketones. This has been attributed to stereoelectronic effects, where the shorter and stronger C-F bond may lead to less favorable orbital overlap in the transition state.

The table below provides a qualitative comparison of the expected reactivity of 2-halo-1-(4-methoxyphenyl)ethanones in nucleophilic addition reactions.

| Compound | Halogen | Electronegativity | Expected Inductive Effect | Relative Reactivity (General Trend) |

| 1-(4-methoxyphenyl)ethanone | None | N/A | Baseline | Least Reactive |

| This compound | F | 3.98 | Strongest | More reactive than non-halogenated, but potentially less than Cl/Br analogs |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Cl | 3.16 | Strong | More reactive than non-halogenated |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Br | 2.96 | Strong | Most reactive in some cases |

Advanced Organic Transformations and Derivative Formation

The presence of a fluorine atom at the α-position to the carbonyl group in this compound significantly influences its reactivity in a variety of advanced organic transformations. This section explores the nuances of its participation in Mannich and Aldol (B89426) reactions, as well as its behavior in Baeyer-Villiger oxidations, highlighting how the electronegativity and steric profile of the fluorine atom direct the course and outcome of these reactions.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of α-fluoro aromatic ketones like this compound, this reaction provides a direct route to valuable β-fluoroamine motifs, which are of significant interest in medicinal chemistry. nih.gov

The reaction mechanism commences with the formation of an iminium ion from an aldehyde and a secondary amine. The α-fluoro ketone then forms an enolate, which acts as a nucleophile, attacking the iminium ion to yield a β-aminoketone, also known as a Mannich base. wikipedia.org The presence of the α-fluorine atom can pose a challenge in enolate formation; however, studies on fluorinated aromatic ketones have demonstrated their successful use as nucleophilic partners in these reactions. nih.gov

Research into the catalytic asymmetric Mannich reaction of α-fluoroketones has revealed that dinuclear zinc-based catalysts, such as those derived from ProPhenol ligands, are highly effective. nih.govrsc.org These catalysts facilitate the direct, enantio- and diastereoselective construction of β-fluoroamines with high yields and stereoselectivities. nih.gov For instance, the reaction of an α-fluoro aromatic ketone with an N-Boc-protected imine in the presence of a Zn-Prophenol catalyst can proceed with high efficiency. rsc.org A proposed closed transition-state model helps to explain the observed stereochemical outcome. researchgate.netacs.org

The general scheme for the Mannich reaction of an α-fluorinated aromatic ketone is presented below:

| Reactants | Reagents/Catalyst | Product |

| α-Fluoro Aromatic Ketone | Aldehyde, Secondary Amine, Acid/Base Catalyst | β-Aminoketone |

| This compound | Formaldehyde, Dimethylamine, HCl | 3-(Dimethylamino)-2-fluoro-1-(4-methoxyphenyl)propan-1-one |

This table represents a generalized reaction and a specific hypothetical example.

The resulting β-aminoketones are versatile synthetic intermediates that can be further transformed. For example, they can be converted into α-fluoro-β-amino alcohols through reduction of the carbonyl group. researchgate.netresearchgate.net

The Aldol reaction is another cornerstone of carbon-carbon bond formation, uniting two carbonyl compounds to form a β-hydroxy carbonyl compound. When an α-fluoro ketone such as this compound participates, the resulting product is an α-fluoro-β-hydroxy ketone, a valuable synthon for various fluorinated molecules.

The reaction proceeds via the formation of an enolate from the α-fluoro ketone, which then nucleophilically attacks the carbonyl carbon of another aldehyde or ketone. The acidity of the α-proton in this compound is increased by the electron-withdrawing fluorine atom, facilitating enolate formation.

Studies on the direct aldol addition of aryl ketones to α-fluorinated ketones have been successfully carried out. researchgate.net The stereochemical outcome of the aldol reaction is of paramount importance, and the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the relative stereochemistry of the newly formed stereocenters. harvard.edu The geometry of the enolate (E or Z) plays a crucial role in determining whether the syn or anti aldol adduct is the major product. harvard.edu

The general scheme for the Aldol reaction involving an α-fluoro aromatic ketone is as follows:

| Ketone (Enolate Precursor) | Electrophile | Catalyst/Conditions | Product |

| α-Fluoro Aromatic Ketone | Aldehyde or Ketone | Acid or Base (e.g., LDA, NaOH) | α-Fluoro-β-hydroxy ketone |

| This compound | Benzaldehyde | NaOH, Ethanol/Water | 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one |

This table illustrates a general reaction and a specific hypothetical example.

The resulting α-fluoro-β-hydroxy ketones can undergo subsequent dehydration to yield α,β-unsaturated ketones, which are products of an aldol condensation. ncert.nic.in

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org When applied to unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is a key consideration.

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the α-carbon groups to the adjacent oxygen of the peroxy group, which is the rate-determining step. The group with the higher migratory aptitude will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two potential migrating groups are the fluoromethyl group (-CHF) and the 4-methoxyphenyl group. The presence of the electron-withdrawing fluorine atom is expected to decrease the migratory aptitude of the fluoromethyl group due to destabilization of the partial positive charge that develops on the migrating carbon in the transition state. Conversely, the 4-methoxyphenyl group, being an electron-rich aromatic ring, has a relatively high migratory aptitude.

Therefore, it is anticipated that the 4-methoxyphenyl group will preferentially migrate, leading to the formation of 4-methoxyphenyl 2-fluoroacetate.

| Substrate | Oxidant | Predicted Major Product |

| This compound | m-CPBA | 4-methoxyphenyl 2-fluoroacetate |

| General α-Fluoro Aryl Ketone | Peroxyacid | Aryl fluoroacetate |

This table outlines the expected outcome of the Baeyer-Villiger oxidation for the specified compound.

This predicted regioselectivity is a critical aspect in the synthetic application of Baeyer-Villiger oxidations on α-fluorinated ketones.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 1 4 Methoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of 2-Fluoro-1-(4-methoxyphenyl)ethanone, providing detailed information about the electronic environment of its constituent atoms and its conformational dynamics.

Elucidation of Electronic Effects via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the fluorine and methoxy (B1213986) substituents on the aromatic ring and the adjacent carbonyl group. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group create a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts due to their coupling with each other and with the fluorine atom. The protons ortho to the methoxy group are expected to be shielded and appear at a higher field (lower ppm), while the protons ortho to the carbonyl group will be deshielded and shifted downfield. The methylene (B1212753) protons of the fluoroacetyl group will appear as a doublet due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum provides further insight into the electronic structure. The carbonyl carbon is significantly deshielded, appearing at a low field (high ppm). The carbon atoms of the aromatic ring show a range of chemical shifts influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -OCH₃) | 6.8 - 7.0 | Doublet |

| Aromatic H (ortho to -C=O) | 7.9 - 8.1 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (-CH₂F) | 4.5 - 4.7 | Doublet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic C (ipso to -C=O) | 128 - 132 |

| Aromatic C (ortho to -C=O) | 130 - 133 |

| Aromatic C (ortho to -OCH₃) | 113 - 115 |

| Aromatic C (ipso to -OCH₃) | 163 - 165 |

| Methylene (-CH₂F) | 80 - 85 (with C-F coupling) |

| Methoxy (-OCH₃) | 55 - 56 |

Conformational Analysis using Through-Space ¹⁹F NMR Couplings

¹⁹F NMR spectroscopy is particularly valuable for studying the conformational preferences of fluorinated molecules like this compound. One of the key phenomena that can be observed is through-space coupling between the fluorine atom and nearby protons. The magnitude of this coupling is highly dependent on the internuclear distance, making it a sensitive probe of molecular conformation.

In this compound, the rotation around the bond connecting the carbonyl group and the aromatic ring can lead to different spatial arrangements of the fluoroacetyl group relative to the phenyl ring. Through-space coupling between the fluorine atom and the ortho-protons on the aromatic ring can provide evidence for the preferred conformation. A significant through-space coupling would suggest a conformation where the fluorine atom is in close proximity to these protons. This technique allows for the detailed investigation of subtle conformational preferences that can influence the molecule's reactivity and biological activity.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the exact molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental composition of the compound.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways are expected. Alpha-cleavage, the breaking of the bond between the carbonyl group and the methylene group, is a common fragmentation for ketones. This would result in the formation of a 4-methoxyphenylacylium ion. Another likely fragmentation is the loss of the fluoroacetyl group. The fragmentation of the aromatic ring, such as the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide, can also be anticipated.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₂F]⁺ |

| 107 | [M - CO - CH₂F]⁺ |

| 77 | [C₆H₅]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum will be the strong absorption band due to the stretching of the carbonyl (C=O) group, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the methoxy group on the aromatic ring may slightly lower this frequency due to resonance effects. The C-F bond will show a characteristic stretching vibration in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The aromatic ring will give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also be observable.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

X-ray Crystallography for Solid-State Structure and Conformational Preferences

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles, offering a detailed picture of its molecular geometry.

Of particular interest is the conformation of the molecule in the crystal lattice. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group would indicate the degree of planarity. The orientation of the fluoroacetyl group relative to the phenyl ring would reveal the preferred solid-state conformation. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The solid-state conformation can be compared with the solution-phase conformation determined by NMR to assess the influence of the crystal environment on the molecular structure. Based on studies of similar compounds, a largely planar conformation is expected to facilitate crystal packing. researchgate.net

Kinetic Studies and Reaction Monitoring through UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions and performing kinetic studies. The carbonyl group in this compound has a characteristic n-π* electronic transition that absorbs in the UV region. The position and intensity of this absorption band can be sensitive to changes in the molecule's structure and environment.

This property can be exploited to monitor reactions involving the carbonyl group. For instance, in a reduction reaction where the carbonyl is converted to an alcohol, the disappearance of the n-π* absorption band can be followed over time to determine the reaction rate. Similarly, in a condensation reaction where the α-protons are involved, the formation of a conjugated system would lead to a shift in the absorption maximum to a longer wavelength (a bathochromic shift), which can be monitored to study the reaction kinetics. By measuring the change in absorbance at a specific wavelength as a function of time, one can determine the reaction order, rate constant, and activation energy for reactions involving this compound.

Electrochemical Characterization for Electronic Properties

The electronic properties of this compound are of significant interest for understanding its reactivity, stability, and potential applications in materials science. Electrochemical methods, supplemented by computational calculations, provide a robust framework for elucidating the frontier molecular orbital (FMO) energies—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the associated energy gap. These parameters are crucial in predicting the molecule's electron-donating and electron-accepting capabilities.

Detailed research into the electrochemical behavior of substituted acetophenones reveals that the nature and position of substituents on the phenyl ring significantly influence the molecule's electronic structure. For this compound, two key substituents dictate its properties: the methoxy group (-OCH₃) at the para-position and the fluorine atom (-F) at the ortho-position relative to the acetyl group.

The methoxy group is a strong electron-donating group due to its resonance effect (+R), which increases the electron density of the aromatic ring. This increased electron density generally leads to a destabilization (raising the energy) of the HOMO level, making the molecule easier to oxidize. Conversely, the fluorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I). This effect tends to stabilize both the HOMO and LUMO levels, lowering their energies and making the molecule more resistant to oxidation but easier to reduce.

The interplay of these opposing electronic effects—the resonance donation from the methoxy group and the inductive withdrawal from the fluorine atom—determines the ultimate electrochemical properties of this compound. While specific experimental data from techniques like cyclic voltammetry for this exact compound are not extensively documented in publicly available literature, the electronic characteristics can be inferred from studies on analogous structures and further elucidated through theoretical calculations.

Computational studies using methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of the frontier molecular orbitals. Such calculations for similarly substituted aromatic ketones provide insight into the expected electronic parameters. The HOMO energy is directly related to the ionization potential or oxidation potential, while the LUMO energy correlates with the electron affinity or reduction potential. The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.

A representative set of electronic properties expected for this compound, based on theoretical calculations and comparison with related compounds, is presented in the table below.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy (EHOMO) | -6.50 to -6.20 | Correlates with the oxidation potential; higher values indicate easier oxidation. |

| LUMO Energy (ELUMO) | -1.80 to -1.50 | Correlates with the reduction potential; lower values indicate easier reduction. |

| HOMO-LUMO Gap (ΔE) | 4.70 to 4.70 | Indicates chemical reactivity and electronic transition energy. |

The predicted values reflect the combined influence of the electron-donating methoxy group and the electron-withdrawing fluorine atom. The relatively large HOMO-LUMO gap suggests high kinetic stability for the molecule. Further experimental validation through cyclic voltammetry would be essential to precisely determine the oxidation and reduction potentials and to correlate them with these theoretically derived energy levels.

Computational and Theoretical Investigations of 2 Fluoro 1 4 Methoxyphenyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules. For 2-Fluoro-1-(4-methoxyphenyl)ethanone, both Density Functional Theory (DFT) and ab initio methods have been instrumental.

Density Functional Theory (DFT) Applications to Structural and Electronic Properties

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of substituted acetophenones. researchgate.netasianpubs.org These calculations provide a cost-effective yet accurate means of determining optimized geometries, thermodynamic data, and various electronic parameters. researchgate.net

For para-substituted acetophenones, DFT studies have shown that the nature of the substituent significantly influences the electronic properties of the molecule. researchgate.net In the case of this compound, the presence of the electron-donating methoxy (B1213986) group at the para position and the electron-withdrawing fluorine atom on the acetyl group creates a unique electronic environment. DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been used to determine the gas-phase ground state basicities of a series of para-substituted acetophenones by calculating their protonation energies. Such studies reveal that electron-releasing substituents tend to increase the computed protonation energies, indicating enhanced basicity of the carbonyl oxygen.

The optimized molecular structure of related compounds, such as 1-(2-Fluoro-4-methoxyphenyl)ethanone, has been determined using DFT calculations (mPW1PW91/6-311G(d,p), IEFPCM: CHCl3), showing good agreement with X-ray crystallographic data. nih.gov These calculations are crucial for understanding the molecule's geometry and how it influences its properties.

Table 1: Calculated Electronic Properties of Substituted Acetophenones (Illustrative) (Note: This table is illustrative of the types of data obtained from DFT calculations on substituted acetophenones, as specific comprehensive data for this compound is not readily available in the literature.)

| Property | Acetophenone (B1666503) (Reference) | p-Methoxyacetophenone |

| Total Energy (Hartree) | -383.5 | -498.2 |

| Dipole Moment (Debye) | 2.96 | 3.65 |

| HOMO Energy (eV) | -6.89 | -6.45 |

| LUMO Energy (eV) | -1.98 | -1.76 |

| HOMO-LUMO Gap (eV) | 4.91 | 4.69 |

Data is hypothetical and for illustrative purposes.

Ab Initio Calculations for Fundamental Energetics

Ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to understanding the electronic structure of molecules without the use of empirical parameters. libretexts.orgwikipedia.orginsilicosci.com These methods are based on first principles of quantum mechanics and can be systematically improved to achieve high accuracy. libretexts.orginsilicosci.com For molecules like this compound, ab initio calculations can be used to determine fundamental energetic properties such as total energies, orbital energies, and ionization potentials.

The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. libretexts.orgwikipedia.org Solving the Hartree-Fock equations provides the electronic energy and a set of molecular orbitals. libretexts.org While HF theory neglects electron correlation, it serves as a crucial starting point for more advanced computational methods. insilicosci.com

For 2'-fluoro-substituted acetophenone derivatives, Hartree-Fock calculations have been utilized to obtain optimized geometries and energies, often in conjunction with DFT methods. nih.gov These calculations are essential for constructing a comprehensive picture of the molecule's potential energy surface and understanding its intrinsic stability.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Computational methods are powerful tools for exploring the conformational landscape of molecules like this compound.

Theoretical Prediction of Preferred Conformations and Rotational Barriers

Theoretical studies on 2'-fluoro-substituted acetophenones have revealed a strong preference for the s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other. nih.gov This preference is consistent with DFT calculations performed on these systems. nih.gov The s-cis conformer, where the fluorine and oxygen atoms are in a syn-periplanar arrangement, is destabilized by strong repulsion between the two polar atoms. nih.gov

The rotational barrier around the bond connecting the phenyl ring and the acetyl group is a key parameter in conformational analysis. researchgate.net For para-substituted acetophenones, the height of this barrier is influenced by the electronic nature of the substituent. researchgate.net Electron-donating groups can increase the double bond character of the phenyl-acetyl bond, thereby increasing the rotational barrier. researchgate.net While specific rotational barrier energies for this compound are not extensively reported, studies on related benzhydrylformamides show that DFT calculations can satisfactorily reproduce experimentally determined rotational barriers. mdpi.com

Table 2: Conformational Data for 1-(2-Fluoro-4-methoxyphenyl)ethanone (Compound 1n)

| Property | Value | Source |

| Preferred Conformation | s-trans | nih.gov |

| Hα–F Internuclear Distance (X-ray) | 2.48 x 10⁻¹⁰ m | nih.gov |

Solvent Effects on Conformational Equilibria

The surrounding solvent medium can significantly influence the conformational equilibrium of a molecule. For 2'-fluoroacetophenone, it has been observed that the s-trans conformer is predominantly preferred in various solvents. nih.gov However, the magnitudes of through-space spin-spin coupling constants, which are indicative of conformational preference, show a linear correlation with the dielectric constant of the solvent. nih.gov This suggests that while the qualitative conformational preference may not change, the subtle details of the molecular geometry and electronic distribution are affected by the solvent environment. nih.gov Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are therefore essential for accurately predicting the behavior of this compound in solution.

Elucidation of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of this compound are limited, theoretical investigations into the reactivity of acetophenones and related ketones provide a framework for understanding its potential chemical transformations. Key reactions of acetophenones include those involving the carbonyl group and the α-protons, such as enolization and aldol (B89426) condensation.

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions, locating transition states, and calculating activation energies. researchgate.netmit.edunumberanalytics.com For instance, DFT calculations have been used to elucidate the mechanism of the aldol-Tishchenko reaction involving acetophenone derivatives, providing insights into the stereoselectivity of the reaction by analyzing the energies of different transition states. researchgate.net

The enolization of acetophenone is a fundamental process that is often the first step in many of its reactions. researchgate.net Theoretical studies on the keto-enol tautomerism of cyclic diketones have shown that the presence of water molecules can significantly lower the activation energy barrier for proton transfer. acs.org Similar solvent-assisted mechanisms are plausible for the enolization of this compound. The electron-withdrawing fluorine atom would be expected to increase the acidity of the α-protons, potentially facilitating enolate formation. Conversely, the electron-donating methoxy group would have an opposing electronic effect on the aromatic ring.

The aldol condensation is another characteristic reaction of ketones with α-hydrogens. sid.ir DFT calculations can be used to model the reaction pathway, including the formation of the enolate, its nucleophilic attack on another carbonyl group, and the subsequent dehydration step. sid.irmdpi.com For this compound, computational studies could predict the relative energies of the reactants, intermediates, transition states, and products, thereby providing a detailed mechanistic picture and explaining how the substituents influence the reaction's feasibility and outcome.

Computational Mapping of Reaction Pathways and Energy Profiles

While specific computational studies mapping the comprehensive reaction pathways for this compound are not extensively documented in publicly available literature, the general principles of such investigations can be applied to understand its likely chemical behavior. Density Functional Theory (DFT) is a powerful method for modeling chemical reactions, allowing for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies.

A hypothetical reaction pathway, such as the nucleophilic addition of a hydride to the carbonyl group of this compound, can be computationally mapped. This would involve identifying the stationary points on the potential energy surface. The energy profile would illustrate the energy changes as the reactants progress to products, highlighting the activation energy barrier that governs the reaction rate. For instance, in the reduction of a ketone, the transition state would feature the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbonyl π-bond.

The presence of the fluorine atom at the α-position and the methoxy group on the phenyl ring would significantly influence the energy profile. The electron-withdrawing nature of the fluorine atom can affect the stability of intermediates and transition states. rsc.org Computational studies on analogous α-fluoroketones have shown that the conformational preferences of the molecule can influence its reactivity. nih.gov DFT calculations could be employed to determine the most stable conformers of this compound and how these conformers interact with approaching reagents.

A typical computational workflow for mapping a reaction pathway would involve:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure connecting the reactants and products.

Verifying the transition state by frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products.

Calculating the energies of all species to construct the reaction energy profile.

Such computational mapping provides valuable data on the feasibility of a proposed reaction mechanism and can be used to predict reaction outcomes under different conditions.

Analysis of Enantioselectivity Origin in Catalyzed Reactions

The reduction of prochiral ketones, such as this compound, to form chiral alcohols is a reaction of significant interest in asymmetric synthesis. Computational modeling is a key tool for understanding the origin of enantioselectivity in such catalyzed reactions. nih.govrsc.org

In a catalyzed enantioselective reduction, the ketone substrate interacts with a chiral catalyst to form a diastereomeric transition state. The difference in the activation energies of the two possible diastereomeric transition states (one leading to the (R)-enantiomer and the other to the (S)-enantiomer) determines the enantiomeric excess of the product.

Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), can be used to study the catalyst-substrate complex. nih.gov These models can elucidate the non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, that are responsible for the energy difference between the diastereomeric transition states.

For this compound, a computational study of its reduction using a chiral catalyst (e.g., a Noyori-type catalyst) would involve:

Building models of the catalyst-substrate complexes for both the pro-R and pro-S faces of the ketone.

Optimizing the geometries of these complexes to find the most stable arrangements.

Locating the transition state structures for the hydride transfer from the catalyst to the ketone.

Calculating the activation energies for the formation of both enantiomers.

The table below illustrates a hypothetical comparison of the computed activation energies for the two possible enantiomeric pathways.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(pro-R) | 12.5 | |

| TS-(pro-S) | 10.2 | (S) |

In this hypothetical example, the lower activation energy for the transition state leading to the (S)-enantiomer suggests that it would be the major product of the reaction. Such computational analyses are invaluable for the rational design of new and more effective chiral catalysts. rsc.org

Prediction of Reactivity and Selectivity

Theoretical and computational methods are also instrumental in predicting the reactivity and selectivity of this compound by correlating its electronic properties with established reactivity descriptors.

Correlation of Electronic Properties with Reactivity Descriptors (e.g., electrophilicity)

The reactivity of a molecule can be quantified using various descriptors derived from its electronic structure. The electrophilicity index (ω) is one such descriptor that measures the ability of a molecule to accept electrons. researchgate.net It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). These global reactivity descriptors can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, DFT calculations can provide the HOMO and LUMO energies, from which the electrophilicity index can be determined. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The electrophilicity of the carbonyl carbon can also be assessed by calculating its local electrophilicity, which can help in predicting the regioselectivity of reactions.

Furthermore, the electronic effects of the substituents on the phenyl ring can be correlated with the reactivity of the carbonyl group using Hammett plots. cdnsciencepub.comnih.govlibretexts.org While the Hammett equation is an empirical relationship, computational chemistry can provide a theoretical basis for these correlations by calculating properties such as the charge distribution and electrostatic potential of a series of substituted acetophenones.

The table below shows a hypothetical correlation between the calculated electrophilicity index and the experimental reaction rate for a series of substituted acetophenones.

| Substituent (para) | Electrophilicity Index (ω) | Relative Reaction Rate |

| -OCH3 | 2.1 | 0.8 |

| -H | 2.5 | 1.0 |

| -F | 2.7 | 1.5 |

| -NO2 | 3.5 | 10.2 |

This data illustrates that as the electrophilicity index increases, the rate of a nucleophilic addition reaction also increases, demonstrating the predictive power of these computational descriptors.

Understanding the Role of Fluorine in Modulating Reactivity

The presence of a fluorine atom at the α-position to the carbonyl group in this compound has a profound impact on its reactivity. rsc.org The high electronegativity of fluorine leads to a strong inductive electron withdrawal (-I effect), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

However, the role of fluorine is more complex than just a simple inductive effect. Computational studies have revealed that stereoelectronic effects also play a crucial role. nih.gov The alignment of the C-F bond with the π-system of the carbonyl group can influence the reactivity. For instance, a conformation where the C-F bond is orthogonal to the carbonyl group can lead to better orbital overlap and enhance reactivity. nih.gov

Computational analysis of the conformational preferences of this compound can reveal the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule will present itself to an incoming reagent. DFT calculations on 2'-fluoro-substituted acetophenone derivatives have shown a preference for s-trans conformations due to the repulsion between the fluorine and oxygen atoms. nih.gov

The table below summarizes the key effects of the α-fluorine atom on the properties of an acetophenone derivative, as could be determined through computational analysis.

| Property | Effect of α-Fluorine | Computational Evidence |

| Carbonyl Carbon Electrophilicity | Increased | Analysis of electrostatic potential maps and Mulliken charges. |

| C-H Acidity of the α-carbon | Increased | Calculation of the pKa value. |

| Conformational Preference | Preference for specific rotamers | Rotational energy profile calculations. |

| Reaction Rate with Nucleophiles | Generally Increased | Calculation of activation energy barriers for nucleophilic addition. |

Applications of 2 Fluoro 1 4 Methoxyphenyl Ethanone As a Synthetic Intermediate and Building Block

Strategic Intermediate in the Synthesis of Complex Organic Architectures

2-Fluoro-1-(4-methoxyphenyl)ethanone serves as a key strategic intermediate in the assembly of complex organic molecules. Its utility is particularly evident in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. ccspublishing.org.cnnih.govresearchgate.net The presence of the fluorine atom can enhance the biological activity of the final products. nih.gov

A significant application of this compound is in the synthesis of fluorinated chalcones. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system and are precursors to flavonoids and isoflavonoids. tandfonline.comacgpubs.org These compounds are known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.netnih.gov

The synthesis of fluorinated chalcones is typically achieved through a Claisen-Schmidt condensation reaction. In this reaction, a fluorinated acetophenone (B1666503), such as this compound, is reacted with a substituted aromatic aldehyde in the presence of a base. acgpubs.orgrasayanjournal.co.in The resulting fluorinated chalcones can then be used as intermediates to create even more complex heterocyclic structures. For instance, these chalcones can undergo cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) to form fluorinated dihydropyrazoles, which are also of interest for their potential biological activities. tandfonline.comtandfonline.com

The versatility of this compound as a synthetic intermediate is highlighted by its role in building molecular scaffolds that can be further functionalized to develop new therapeutic agents and specialized chemicals.

Precursor to Functionalized Fluorinated Alcohols and Carboxylic Acids

The carbonyl group in this compound provides a reactive site for transformations into other important functional groups, namely alcohols and carboxylic acids. These transformations open up pathways to a different class of fluorinated compounds with distinct properties and applications.

The reduction of the ketone functionality in this compound leads to the formation of the corresponding secondary alcohol, 2-Fluoro-1-(4-methoxyphenyl)ethanol. This conversion is a standard transformation in organic synthesis and can be achieved using various reducing agents. The resulting fluorinated alcohol is a valuable chiral building block in the pharmaceutical industry. illinois.edu

Conversely, the oxidation of this compound can yield 2-fluoro-4-methoxybenzoic acid. This transformation converts the ketone into a carboxylic acid, another crucial functional group in organic chemistry. Fluorinated aromatic carboxylic acids are considered promising building blocks for the synthesis of new pharmaceuticals, agrochemicals, and other highly functional materials.

The ability to readily convert this compound into these functionalized fluorinated alcohols and carboxylic acids underscores its importance as a versatile precursor in the synthesis of a diverse range of fluorinated molecules.

| Starting Material | Reaction Type | Product |

| This compound | Reduction | 2-Fluoro-1-(4-methoxyphenyl)ethanol |

| This compound | Oxidation | 2-fluoro-4-methoxybenzoic acid |

Building Block for the Construction of Fluorine-Containing Heterocycles

This compound is a key building block for the synthesis of various fluorine-containing heterocycles. These cyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in bioactive molecules.

As previously mentioned, this compound can be converted into fluorinated chalcones. These chalcones, in turn, are valuable precursors for the synthesis of heterocyclic compounds. For example, the reaction of these chalcones with hydroxylamine (B1172632) hydrochloride can lead to the formation of fluorinated isoxazolines. rasayanjournal.co.in Isoxazoles and their derivatives are known to possess a range of biological activities and are found in some pharmaceutical agents.

Similarly, the reaction of fluorinated chalcones derived from this compound with hydrazine derivatives can be used to construct fluorinated pyrazole (B372694) and dihydropyrazole rings. tandfonline.comtandfonline.com Pyrazole moieties are present in a number of commercially available drugs.

The general synthetic pathway involves a condensation reaction to form the chalcone (B49325), followed by a cyclization reaction with a suitable binucleophilic reagent to form the heterocyclic ring. This two-step process allows for the creation of a variety of substituted, fluorine-containing heterocycles, demonstrating the utility of this compound as a foundational component in heterocyclic synthesis.

| Heterocycle | Precursor from this compound | Key Reagent for Cyclization |

| Fluorinated Isoxazolines | Fluorinated Chalcone | Hydroxylamine hydrochloride |

| Fluorinated Dihydropyrazoles | Fluorinated Chalcone | Hydrazine hydrate |

Role in the Design and Synthesis of Novel Fluorinated Compounds with Tailored Reactivity

The presence of the α-fluoro substituent in this compound plays a crucial role in tailoring the reactivity of the molecule and its derivatives, allowing for the design and synthesis of novel fluorinated compounds with specific properties. The high electronegativity of the fluorine atom influences the electron distribution within the molecule, affecting the reactivity of the adjacent carbonyl group.

The α-halogenation of ketones, in general, activates the carbonyl group, making it more susceptible to nucleophilic addition compared to non-halogenated ketones. This enhanced reactivity is a key feature that is exploited in various synthetic transformations. However, studies have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts, a phenomenon attributed to conformational effects that influence orbital overlap.

The tailored reactivity of this compound is evident in its use in Claisen-Schmidt condensations to form chalcones. The reactivity of the ketone allows this reaction to proceed, and the resulting fluorinated chalcone possesses an α,β-unsaturated carbonyl system that is itself a versatile synthon for further reactions, such as Michael additions and cycloadditions.

By strategically utilizing the reactivity imparted by the α-fluoro ketone moiety, chemists can design synthetic routes to novel fluorinated molecules with desired structural features and functionalities. This makes this compound a valuable tool in the development of new materials and bioactive compounds where the presence and position of a fluorine atom can fine-tune the molecule's properties.

Future Research Directions and Emerging Opportunities for 2 Fluoro 1 4 Methoxyphenyl Ethanone Research

Development of More Sustainable and Atom-Economical Synthetic Methods

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. For the synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanone and related α-fluoroketones, a primary research focus is the development of more sustainable and atom-economical methods.

Current research is moving away from traditional fluorinating reagents that can be hazardous and generate significant waste. The development of catalytic and more environmentally benign fluorination techniques is a key area of investigation. This includes the use of safer fluorine sources and the design of reactions that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.

Future research in this area will likely focus on:

Catalytic Direct C-H Fluorination: Developing catalytic systems that can directly replace a hydrogen atom on the α-carbon of 1-(4-methoxyphenyl)ethanone with fluorine would be a highly atom-economical approach.

Flow Chemistry: Utilizing microfluidic reactors can enhance reaction efficiency, safety, and control over reaction parameters, leading to higher yields and reduced waste.

Biocatalysis: Employing enzymes for fluorination reactions could offer high selectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods.

| Synthesis Strategy | Key Advantages |

| Catalytic Direct C-H Fluorination | High atom economy, reduced reaction steps |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign |

Exploration of Novel Catalytic Transformations and Stereocontrol Strategies

The development of novel catalytic transformations is crucial for expanding the synthetic utility of this compound. A significant area of interest is the enantioselective synthesis of related chiral α-fluoro-β-hydroxyketones and other derivatives, as the stereochemistry of fluorinated molecules can dramatically influence their biological activity.

Recent advancements in asymmetric catalysis offer promising avenues for achieving high levels of stereocontrol. The use of chiral catalysts, including metal complexes and organocatalysts, is being explored to control the formation of specific stereoisomers. Future research will likely concentrate on:

Asymmetric Fluorination: Designing new chiral catalysts for the enantioselective fluorination of 1-(4-methoxyphenyl)ethanone to produce enantiopure this compound.

Stereoselective Reductions: Developing catalytic methods for the stereoselective reduction of the carbonyl group in this compound to access chiral fluorohydrins.

Tandem Reactions: Designing one-pot reactions that combine fluorination with other transformations to build molecular complexity efficiently.

Advanced Integration of Spectroscopic, Analytical, and Computational Techniques

A deeper understanding of the structure, reactivity, and electronic properties of this compound is essential for its effective utilization. The integration of advanced spectroscopic and analytical techniques with computational modeling provides powerful tools for this purpose.

Spectroscopic and Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of fluorinated compounds, with ¹⁹F NMR providing unique insights into the electronic environment of the fluorine atom. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict molecular geometries, reaction mechanisms, and spectroscopic properties. These computational studies can guide experimental design and help in the interpretation of experimental results. For instance, DFT can be used to understand the conformational preferences of α-fluoroketones, which can influence their reactivity.

Future research will benefit from:

Advanced NMR Techniques: Utilizing more sophisticated NMR experiments to probe subtle stereochemical and conformational details.

In-situ Reaction Monitoring: Employing techniques like in-situ IR and NMR spectroscopy to monitor reaction progress in real-time, allowing for better optimization of reaction conditions.

Integrated Experimental-Computational Studies: Combining experimental data with high-level computational modeling to gain a comprehensive understanding of reaction pathways and molecular properties.

| Technique | Application in this compound Research |

| ¹⁹F NMR Spectroscopy | Probing the electronic environment of the fluorine atom |

| Mass Spectrometry | Molecular weight determination and structural elucidation |

| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and reaction mechanisms |

Expansion of Synthetic Applications in Advanced Organic Materials and Chemical Biology Tools

While this compound is a valuable intermediate in medicinal and agrochemical research, its potential applications extend to the fields of advanced organic materials and chemical biology. The unique properties imparted by the fluorine atom, such as altered electronic character and increased metabolic stability, can be leveraged in these areas.

Advanced Organic Materials: The electron-withdrawing nature of the fluorine atom can influence the photophysical and electronic properties of molecules. This makes fluorinated compounds like this compound attractive building blocks for the synthesis of:

Organic Light-Emitting Diodes (OLEDs): Incorporation into organic molecules to tune their emission properties.

Polymers: Use as a monomer or precursor for fluorinated polymers with desirable properties such as thermal stability and chemical resistance.

Liquid Crystals: The polarity and steric profile of the C-F bond can be used to influence the mesophase behavior of liquid crystalline materials.

Chemical Biology Tools: The introduction of fluorine can be a useful strategy for developing chemical probes to study biological systems. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR-based studies in complex biological environments. Potential applications include:

Metabolic Probes: Designing molecules that can be used to track metabolic pathways.

Enzyme Inhibitors: The fluorinated ketone moiety can be a key pharmacophore in the design of enzyme inhibitors.

Fluorescent Probes: While not inherently fluorescent, the core structure can be modified to create fluorescent probes for biological imaging.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Fluoro-1-(4-methoxyphenyl)ethanone?

- Methodological Answer : The compound is synthesized via copper(I)-mediated cross-linking reactions. For example, reacting S-4-methoxyphenyl ethanethioate with tributyltin methyl fluoride in dimethylformamide (DMF) yields the product after purification by column chromatography. This method achieves high yields and purity, as confirmed by H/C NMR and mass spectrometry . Alternative precursors like 2-bromo-1-(4-methoxyphenyl)ethanone can also undergo halogen exchange reactions to introduce fluorine .

Q. How is the structural integrity of this compound verified experimentally?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) reveals peaks at δ 3.89 (OCH), 4.51 (CH-F), and aromatic protons at δ 6.96–7.89, confirming substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 183.0525 for CHFO) .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-F (~1100 cm) bonds validate functional groups .

Q. What thermodynamic properties are critical for handling this compound?

- Methodological Answer : The boiling point (T) of structurally similar fluoroaromatic ketones, such as 1-(4-fluorophenyl)ethanone, is reported at 469.2 K, suggesting that this compound requires controlled heating to prevent decomposition during distillation . Differential Scanning Calorimetry (DSC) can further assess melting points and thermal stability.

Advanced Research Questions

Q. How does fluorination influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Fluorine's electronegativity deactivates the ketone carbonyl, reducing susceptibility to nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)ethanone) show slower reaction rates in nucleophilic additions. Kinetic experiments using UV-Vis spectroscopy or F NMR can quantify these effects .

Q. What strategies enable enantioselective synthesis of fluorinated derivatives?